molecular formula C25H27N3O3S B3934067 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide

Cat. No. B3934067
M. Wt: 449.6 g/mol
InChI Key: YRZXCDVYTIMOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide, also known as BPIP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. BPIP has shown promising results in various studies, making it a potential candidate for further research.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide is not fully understood. However, it has been suggested that it works by inhibiting the reuptake of dopamine, which leads to an increase in its concentration in the synaptic cleft. This, in turn, enhances the transmission of dopamine-mediated signals, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. It has also been found to decrease the levels of corticosterone, a hormone that is released in response to stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide in lab experiments is its diverse biological activities. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and analgesic properties, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide is its potential toxicity, which needs to be carefully evaluated before using it in further experiments.

Future Directions

There are several future directions that can be explored in the field of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide research. One of the potential areas of research is to investigate the efficacy of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide in treating various neurological disorders, such as schizophrenia, depression, anxiety, and chronic pain. Another potential area of research is to explore the mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide in more detail, which can help in the development of more potent and selective dopamine uptake inhibitors. Additionally, further studies are needed to evaluate the safety and toxicity of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide in humans, which can pave the way for its clinical development.

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide has been extensively used in scientific research due to its diverse biological activities. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and analgesic properties. It has also been found to be a potent inhibitor of dopamine uptake, which makes it a potential candidate for the treatment of various neurological disorders.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c29-25(27-18-16-26(17-19-27)20-22-10-4-1-5-11-22)21-28(23-12-6-2-7-13-23)32(30,31)24-14-8-3-9-15-24/h1-15H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZXCDVYTIMOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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